molecular formula C15H14N2O5 B15035723 5-[4-hydroxy-3-methoxy-5-(prop-2-en-1-yl)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione

5-[4-hydroxy-3-methoxy-5-(prop-2-en-1-yl)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B15035723
M. Wt: 302.28 g/mol
InChI Key: JZRHVYVPZHBFGE-UHFFFAOYSA-N
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Description

5-[4-hydroxy-3-methoxy-5-(prop-2-en-1-yl)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic compound characterized by its unique structure, which includes a pyrimidine ring and a benzylidene group. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-hydroxy-3-methoxy-5-(prop-2-en-1-yl)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione typically involves multi-step organic reactions. One common method includes the condensation of 4-hydroxy-3-methoxybenzaldehyde with pyrimidine-2,4,6-trione under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the condensation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the condensation process, and advanced purification techniques such as recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

5-[4-hydroxy-3-methoxy-5-(prop-2-en-1-yl)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the double bonds.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, where halogens or other substituents can be introduced using reagents like halogenating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Halogenating agents (e.g., bromine, chlorine)

Major Products Formed

    Oxidation: Quinones

    Reduction: Hydrogenated derivatives

    Substitution: Halogenated aromatic compounds

Scientific Research Applications

5-[4-hydroxy-3-methoxy-5-(prop-2-en-1-yl)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 5-[4-hydroxy-3-methoxy-5-(prop-2-en-1-yl)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxy-3-methoxybenzaldehyde: A precursor in the synthesis of the target compound.

    Pyrimidine-2,4,6-trione: Another precursor used in the synthesis.

    Quinones: Oxidation products of the target compound.

Uniqueness

5-[4-hydroxy-3-methoxy-5-(prop-2-en-1-yl)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione is unique due to its specific structure, which combines a pyrimidine ring with a benzylidene group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C15H14N2O5

Molecular Weight

302.28 g/mol

IUPAC Name

5-[(4-hydroxy-3-methoxy-5-prop-2-enylphenyl)methylidene]-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C15H14N2O5/c1-3-4-9-5-8(7-11(22-2)12(9)18)6-10-13(19)16-15(21)17-14(10)20/h3,5-7,18H,1,4H2,2H3,(H2,16,17,19,20,21)

InChI Key

JZRHVYVPZHBFGE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1O)CC=C)C=C2C(=O)NC(=O)NC2=O

Origin of Product

United States

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